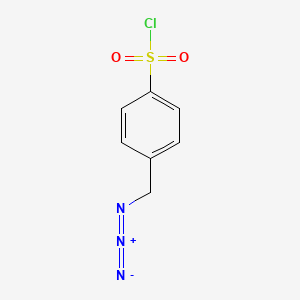
4-(Azidomethyl)benzenesulfonyl chloride
Vue d'ensemble
Description
“4-(Azidomethyl)benzenesulfonyl chloride” is an organic compound with the molecular formula C7H6ClN3O2S . It is a derivative of benzenesulfonyl chloride, which is an organosulfur compound that dissolves in organic solvents and reacts with compounds containing reactive N-H and O-H bonds .
Synthesis Analysis
The synthesis of compounds similar to “4-(Azidomethyl)benzenesulfonyl chloride” often involves reactions with chlorosulfonic acid . For instance, the synthesis of new aryl thiazolone–benzenesulfonamides involved the reaction of a compound with chlorosulfonic acid to yield the corresponding 6-sulfonylchloride, which when treated with sodium azide led to an intermediate . The title sulfonamides were obtained from the reaction of this intermediate with various aromatic amines .Molecular Structure Analysis
The molecular structure of “4-(Azidomethyl)benzenesulfonyl chloride” can be represented by the molecular formula C7H6ClN3O2S .Chemical Reactions Analysis
Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . In a study, new aryl thiazolone–benzenesulfonamides were synthesized as antimicrobials in three steps starting from a compound similar to "4-(Azidomethyl)benzenesulfonyl chloride" .Applications De Recherche Scientifique
Antimicrobial Properties of Chemical Compounds
Research into compounds like Benzalkonium Chlorides has demonstrated their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. These studies focus on the market, regulatory measures, safety, toxicity, environmental contamination, and the emergence of microbial resistance, highlighting the balance between antimicrobial efficacy and potential risks (Pereira & Tagkopoulos, 2019)[https://consensus.app/papers/benzalkonium-chlorides-uses-regulatory-status-microbial-pereira/12be5b5f7f0d5e1caece3e046419b6b8/?utm_source=chatgpt].
Electrochemical Processes for Water Treatment
The examination of electrochemical processes for removing contaminants from water, including the role of chloride ions, underscores the significance of chemical interactions in environmental applications. This review identifies future research needs and challenges currently limiting the broader application of electrochemical treatment systems (Radjenovic & Sedlak, 2015)[https://consensus.app/papers/challenges-opportunities-electrochemical-processes-radjenovic/d4000f1fefdd5cf98f44c5b713cd213d/?utm_source=chatgpt].
Environmental and Health Impact Studies
Investigations into environmental contaminants such as benzidine and benzene highlight the critical need for understanding the health impacts of chemical exposure. These studies provide insights into how chemicals are found in the environment and their potential adverse effects on human health, suggesting a cautious approach to chemical use and management (Choudhary, 1996; Galbraith, Gross, & Paustenbach, 2010)[https://consensus.app/papers/human-health-perspectives-exposure-benzidine-review-choudhary/bf16cbae4dea58248a259c87a6498175/?utm_source=chatgpt][https://consensus.app/papers/benzene-health-review-appraisal-associations-diseases-galbraith/d989c22ad97d5ca38d860aff84b26fcb/?utm_source=chatgpt].
Advances in Material Science
Research into benzene-1,3,5-tricarboxamide and its derivatives showcases the innovation in material science, illustrating how chemical compounds can be tailored for specific applications, including nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012)[https://consensus.app/papers/benzene135tricarboxamide-versatile-ordering-moiety-cantekin/7789f339ab9b5b6fb3ea5af3356c43e3/?utm_source=chatgpt].
Safety And Hazards
Orientations Futures
In terms of future directions, organic azides, which include “4-(Azidomethyl)benzenesulfonyl chloride”, have been found to be reactive and efficient cross-linkers in material sciences . They have been used in the synthesis of new and novel coumarin-6-sulfonamides with a free C4-azidomethyl group as antimicrobials . This suggests potential future applications in the development of new antimicrobial agents.
Propriétés
IUPAC Name |
4-(azidomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-14(12,13)7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOJMIQFKWBMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



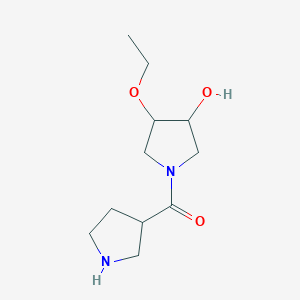



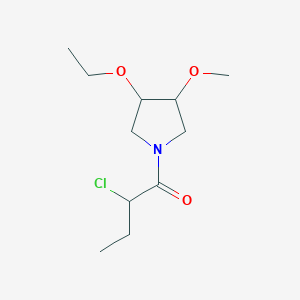
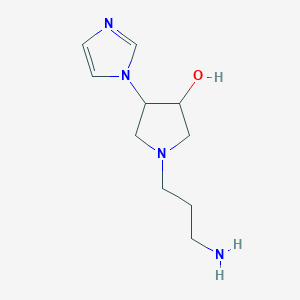
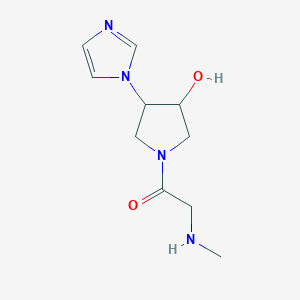
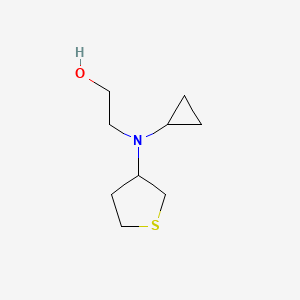
![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1478004.png)
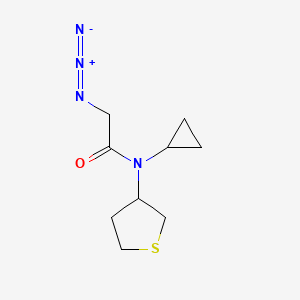

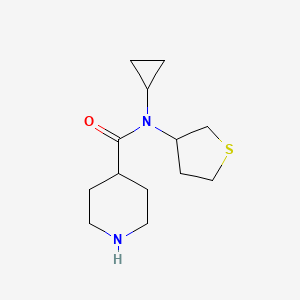

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)